7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(2-Fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. The molecule features a 2-fluorophenyl substituent at position 7 and a 2-methylphenyl (o-tolyl) carboxamide group at position 4.
Properties
IUPAC Name |
7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c1-12-7-3-6-10-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-8-4-5-9-15(14)21/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTFSIHQWSWYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory properties and interactions with various biological targets.
Chemical Structure and Properties
The compound belongs to the triazolopyrimidine class, characterized by a complex structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 346.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N6O |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | This compound |
Anti-inflammatory Effects
Recent studies have demonstrated the compound's potential as an anti-inflammatory agent. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Inhibition of COX Enzymes : The compound was tested for its inhibitory effects on COX-1 and COX-2 enzymes. In vitro assays revealed that it effectively suppressed COX-2 activity with an IC50 value comparable to that of standard anti-inflammatory drugs such as celecoxib.
| Compound | IC50 (μmol) |
|---|---|
| 7-(2-fluorophenyl)... | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
The anti-inflammatory mechanism involves the suppression of prostaglandin E2 (PGE2) production, which is a key mediator in inflammation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the phenyl and triazole rings significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances the inhibitory potency against COX enzymes.
Study on In Vivo Efficacy
A recent study investigated the efficacy of the compound in animal models of acute inflammation. The results indicated a significant reduction in paw edema induced by carrageenan when treated with the compound compared to controls.
- Experimental Design : Rats were administered varying doses of the compound prior to carrageenan injection.
- Results : The compound demonstrated dose-dependent inhibition of edema formation.
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 40 | 70 |
Cytotoxicity Assessment
The cytotoxic effects were evaluated using MTT assays on various cell lines. The results showed that the compound exhibited low toxicity at therapeutic concentrations.
| Cell Line | CC50 (μmol) |
|---|---|
| MDCK | >250 |
| RAW264.7 | >200 |
The proposed mechanism involves the inhibition of key inflammatory pathways through modulation of signaling molecules such as NF-kB and iNOS. This leads to decreased expression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Triazolopyrimidine Derivatives
*Compound 2h: 2-((2-(1,3-Dioxolan-2-yl)ethyl)thio)-7-(3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s 2-fluorophenyl group (electron-withdrawing) may enhance metabolic stability compared to methoxy-substituted analogs (electron-donating) .
- Methoxy groups (e.g., in Compound 2h) improve solubility but may reduce membrane permeability due to increased polarity .
Biological Activity :
- Derivatives with alkylthio substituents (e.g., benzylthio in Compound 1) exhibit antibacterial activity, suggesting that the target compound’s fluorophenyl and methylphenyl groups could be optimized for similar applications .
Physicochemical and Spectroscopic Data
NMR Profiles :
Mass Spectrometry :
- The molecular ion peak ([M+H]⁺) for the target compound would align with its molar mass (390.42), similar to Compound 2h (524.55) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
